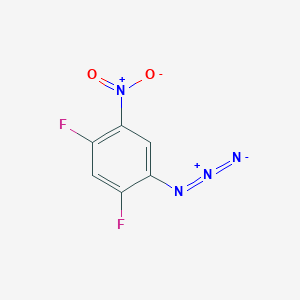
1-Azido-2,4-difluoro-5-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azido-2,4-difluoro-5-nitrobenzene is an organic compound characterized by the presence of azido, difluoro, and nitro functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Azido-2,4-difluoro-5-nitrobenzene typically involves the introduction of the azido group to a pre-functionalized benzene ring. One common method starts with 2,4-difluoronitrobenzene, which undergoes nucleophilic substitution with sodium azide to introduce the azido group. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous azido group.
Chemical Reactions Analysis
Types of Reactions: 1-Azido-2,4-difluoro-5-nitrobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The azido group can be replaced by other nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The azido group can be oxidized to form nitrenes, which are highly reactive intermediates.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in DMF.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Photochemical conditions to generate nitrenes.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Reduction: Formation of 2,4-difluoro-5-aminobenzene.
Oxidation: Formation of nitrene intermediates.
Scientific Research Applications
1-Azido-2,4-difluoro-5-nitrobenzene has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Materials Science:
Medicinal Chemistry: Investigated for its potential use in drug discovery and development, particularly in the design of photoaffinity labels and other bioactive compounds.
Mechanism of Action
The mechanism of action of 1-Azido-2,4-difluoro-5-nitrobenzene primarily involves the reactivity of its functional groups:
Azido Group: Can form highly reactive nitrenes upon photolysis, which can then react with various substrates.
Nitro Group: Can undergo reduction to form amino derivatives, which can further participate in various biochemical pathways.
Difluoro Groups: Influence the electronic properties of the benzene ring, affecting the reactivity of the compound.
Comparison with Similar Compounds
2-Azido-1-methylbenzimidazole: Another azido compound with applications in photoaffinity labeling.
2,4-Difluoronitrobenzene: A precursor in the synthesis of 1-Azido-2,4-difluoro-5-nitrobenzene.
2,4-Difluoro-5-nitrobenzenesulfonic acid: A related compound with different functional groups.
Properties
Molecular Formula |
C6H2F2N4O2 |
|---|---|
Molecular Weight |
200.10 g/mol |
IUPAC Name |
1-azido-2,4-difluoro-5-nitrobenzene |
InChI |
InChI=1S/C6H2F2N4O2/c7-3-1-4(8)6(12(13)14)2-5(3)10-11-9/h1-2H |
InChI Key |
VPCMZSDSFDSJTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])F)F)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



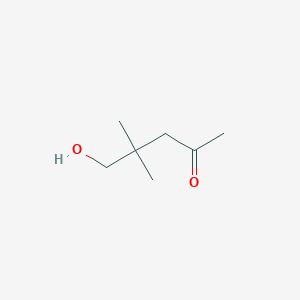
![2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)ethan-1-ol](/img/structure/B13559491.png)
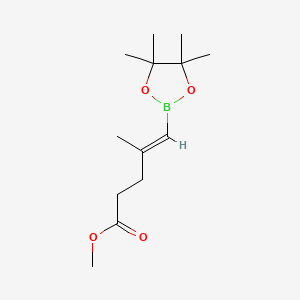



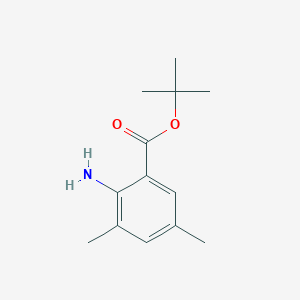

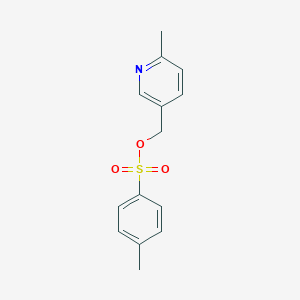
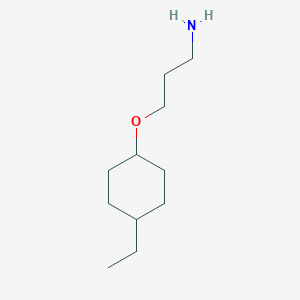
![Imidazo[1,2-a]pyrimidine-7-carboxylic acid](/img/structure/B13559554.png)
![Tert-butyl 7-amino-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B13559558.png)

